molecular formula C19H12F4O2S B12390672 (E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid

(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid

Cat. No.: B12390672
M. Wt: 380.4 g/mol
InChI Key: NPPDMRLSURBHGR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPAR modulators involves various chemical reactions and methodologies. For instance, the synthesis of PPAR-gamma agonists often involves the formation of thiazolidinedione rings, which are crucial for their activity. The synthetic route typically includes steps such as condensation reactions, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of PPAR modulators, especially for pharmaceutical applications, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

PPAR modulators undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of PPAR modulators include:

Major Products Formed

The major products formed from these reactions are typically the active pharmaceutical ingredients (APIs) that act as PPAR modulators. These products are characterized by their ability to bind to PPAR receptors and modulate their activity .

Scientific Research Applications

PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The pathways involved include the peroxisome proliferator response element (PPRE) pathway, which regulates the transcription of target genes .

Comparison with Similar Compounds

PPAR modulators can be compared with other nuclear receptor modulators such as:

PPAR modulators are unique in their ability to regulate lipid metabolism and energy homeostasis, making them valuable in the treatment of metabolic disorders .

Properties

Molecular Formula

C19H12F4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(3E)-6-fluoro-3-[[4-(trifluoromethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C19H12F4O2S/c20-14-3-6-16-12(8-13(9-18(24)25)17(16)10-14)7-11-1-4-15(5-2-11)26-19(21,22)23/h1-8,10H,9H2,(H,24,25)/b12-7+

InChI Key

NPPDMRLSURBHGR-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F

Origin of Product

United States

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